

Spectroscopic Profile of 6-Bromobenzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromobenzofuran-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromobenzofuran-2-carboxylic acid**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for **6-Bromobenzofuran-2-carboxylic acid** are summarized in the tables below. This information is crucial for the structural elucidation and characterization of the compound. While experimentally obtained data for this specific molecule is not widely available in public databases, the following tables provide predicted values and data for the closely related parent compound, benzofuran-2-carboxylic acid, for comparative purposes.

Table 1: ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm) for 6- Bromobenzofuran-2- carboxylic acid	Experimental Chemical Shift (δ , ppm) for Benzofuran-2-carboxylic acid
H3	7.4 - 7.6	7.52
H4	7.6 - 7.8	7.82
H5	7.3 - 7.5	7.44
H7	7.8 - 8.0	7.68
COOH	10.0 - 13.0	13.42

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm) for 6- Bromobenzofuran-2- carboxylic acid	Experimental Chemical Shift (δ , ppm) for Benzofuran-2-carboxylic acid
C2	145 - 150	148.8
C3	112 - 116	113.4
C3a	127 - 131	128.9
C4	124 - 128	125.3
C5	123 - 127	123.6
C6	118 - 122 (C-Br)	121.9
C7	113 - 117	111.4
C7a	154 - 158	155.9
C=O	165 - 170	168.1

Table 3: IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹) for 6-Bromobenzofuran-2-carboxylic acid	Experimental Wavenumber (cm ⁻¹) for Benzofuran-2-carboxylic acid
O-H stretch (Carboxylic Acid)	2500-3300 (broad)	3449 (broad)
C=O stretch (Carboxylic Acid)	1680-1710	1697
C-O stretch	1200-1300	1258
C-Br stretch	500-600	-
Aromatic C-H stretch	3000-3100	-
Aromatic C=C stretch	1450-1600	-

Table 4: Mass Spectrometry Data

Ion	Predicted m/z for 6-Bromobenzofuran-2-carboxylic acid	Experimental m/z for Benzofuran-2-carboxylic acid
[M] ⁺	240/242 (due to Br isotopes)	162
[M-H ₂ O] ⁺	222/224	144
[M-COOH] ⁺	195/197	117

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **6-Bromobenzofuran-2-carboxylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

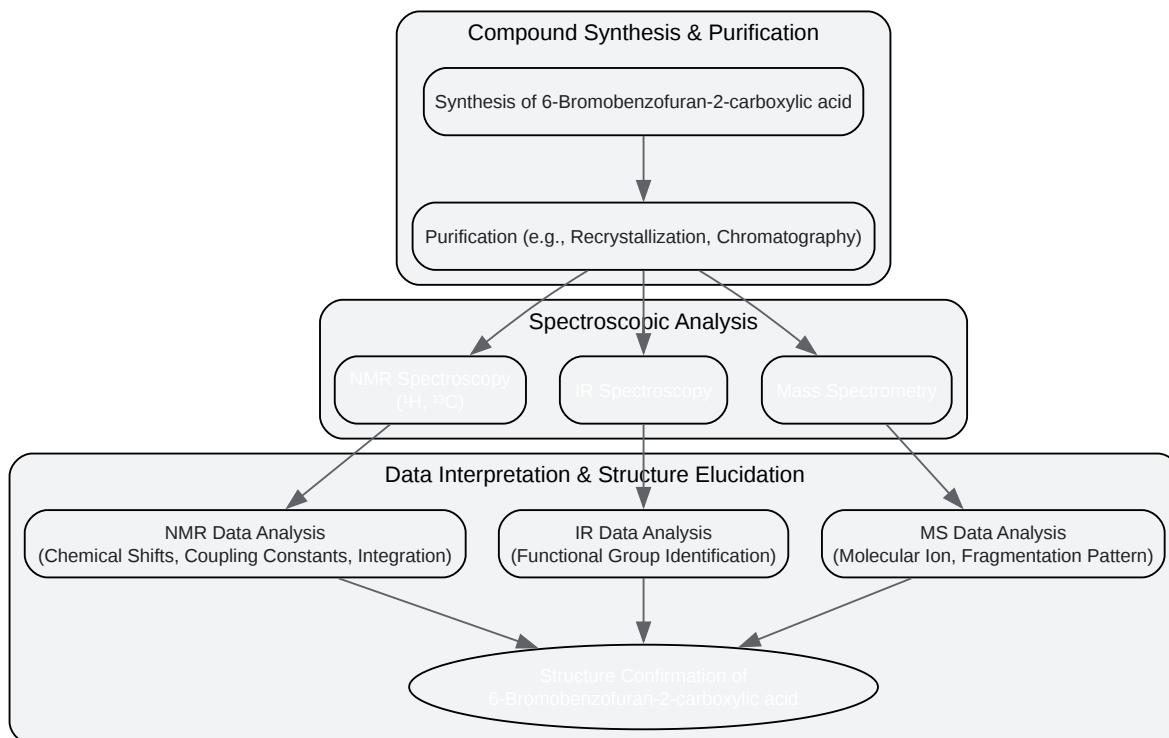
Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **6-Bromobenzofuran-2-carboxylic acid**.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com